molecular formula C18H20BrP B13156404 Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide

Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide

Cat. No.: B13156404
M. Wt: 347.2 g/mol
InChI Key: CKTJFXHLANOAKQ-UHFFFAOYSA-M
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Description

Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide is a phosphonium salt with a unique structure that includes an allyl group and a diphenylphosphine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyldiphenyl(prop-1-en-2-yl)phosphonium bromide typically involves the reaction of triphenylphosphine with an allyl halide under specific conditions. One common method is the reaction of triphenylphosphine with allyl bromide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures (around -5°C). This reaction yields the desired phosphonium salt with a moderate yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and higher yields. The use of high-purity reagents and controlled reaction conditions is crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various phosphorus-containing compounds and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of allyldiphenyl(prop-1-en-2-yl)phosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize positive charges, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, often used in the Wittig reaction.

    Allyltriphenylphosphonium bromide: Similar in structure but with different reactivity due to the presence of an allyl group.

    Diphenyl(prop-1-en-1-yl)phosphine oxide: A related compound with different oxidation states and reactivity.

Uniqueness

Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C18H20BrP

Molecular Weight

347.2 g/mol

IUPAC Name

diphenyl-prop-1-en-2-yl-prop-2-enylphosphanium;bromide

InChI

InChI=1S/C18H20P.BrH/c1-4-15-19(16(2)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h4-14H,1-2,15H2,3H3;1H/q+1;/p-1

InChI Key

CKTJFXHLANOAKQ-UHFFFAOYSA-M

Canonical SMILES

CC(=C)[P+](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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